molecular formula C21H20BrN3O3 B11323175 7-bromo-2-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one

7-bromo-2-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one

Cat. No.: B11323175
M. Wt: 442.3 g/mol
InChI Key: IONIMAFSLYCBSW-UHFFFAOYSA-N
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Description

7-BROMO-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE: is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a bromine atom at the 7th position of the chromenone ring, a piperazine moiety, and a pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Bromination: The chromenone ring is brominated at the 7th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Piperazine Introduction: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring is attached to the chromenone core.

    Pyridine Attachment: The pyridine ring is then attached to the piperazine moiety through an alkylation reaction, using a suitable alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridine moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed on the chromenone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 7th position.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets are of particular interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 7-BROMO-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-4H-chromen-4-one: Lacks the piperazine and pyridine moieties.

    2-{4-[2-(Pyridin-4-yl)ethyl]piperazine-1-carbonyl}-4H-chromen-4-one: Lacks the bromine atom at the 7th position.

    4H-chromen-4-one: The basic chromenone structure without any substitutions.

Uniqueness

The uniqueness of 7-BROMO-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE lies in its combined structural features, which include the bromine atom, piperazine moiety, and pyridine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20BrN3O3

Molecular Weight

442.3 g/mol

IUPAC Name

7-bromo-2-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]chromen-4-one

InChI

InChI=1S/C21H20BrN3O3/c22-16-1-2-17-18(26)14-20(28-19(17)13-16)21(27)25-11-9-24(10-12-25)8-5-15-3-6-23-7-4-15/h1-4,6-7,13-14H,5,8-12H2

InChI Key

IONIMAFSLYCBSW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)Br

Origin of Product

United States

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